![molecular formula C15H21NO5 B3148352 [4-(2-tert-Butoxycarbonylaminoethyl)-phenoxy]-acetic acid CAS No. 64318-33-8](/img/structure/B3148352.png)
[4-(2-tert-Butoxycarbonylaminoethyl)-phenoxy]-acetic acid
Übersicht
Beschreibung
“[4-(2-tert-Butoxycarbonylaminoethyl)-phenoxy]-acetic acid” is a chemical compound with the molecular formula C15H21NO5 . It has gained attention in the field of research due to its potential applications.
Molecular Structure Analysis
The molecular weight of “this compound” is 295.33 g/mol . The exact structure can be found in the MOL file with the MDL Number: MFCD24466331 .
Physical And Chemical Properties Analysis
“this compound” has a predicted boiling point of 470.1±30.0 °C and a predicted density of 1.170±0.06 g/cm3 . The predicted pKa value is 3.20±0.10 .
Wissenschaftliche Forschungsanwendungen
1. Antagonist for DP2 Receptor in Treatment of Inflammatory and Respiratory Diseases
The compound 4-(2-tert-Butoxycarbonylaminoethyl)-phenoxy-acetic acid and its derivatives, particularly a DP2 receptor antagonist, have shown potential in treating inflammatory and respiratory diseases like asthma. Notable Phase I clinical data has been presented, emphasizing its medical significance in this domain (Norman, 2011).
2. Electrochemical Oxidation Studies in Antioxidants
Research on the electrochemical oxidation of antioxidants, such as tert-butylhydroquinone (BHQ) and tert-butyl-4-hydroxyanisole (BHA), which bear structural similarity to 4-(2-tert-Butoxycarbonylaminoethyl)-phenoxy-acetic acid, has been conducted. These studies focus on understanding the oxidation mechanisms and developing sensitive detection methods for these antioxidants (Michalkiewicz, Mechanik, & Malyszko, 2004).
3. Herbicide Derivatization and Gas Chromatographic Determination
Studies have investigated the derivatization of phenoxy acid herbicides, closely related to 4-(2-tert-Butoxycarbonylaminoethyl)-phenoxy-acetic acid, for gas chromatographic analysis. This research explores the derivatization process in different solvents and conditions, aiming to optimize analytical methods for these compounds (Rompa, Kremer, & Zygmunt, 2004).
4. Advanced Oxidation Process for Environmental Protection
Research involving 2–4 Dichlorophenoxy acetic acid, a structurally related compound, focuses on the optimization of advanced oxidation processes for environmental protection. This includes studying the degradation and mineralization of herbicides in aqueous solutions (Mehralipour & Kermani, 2021).
5. Selectivity in the Removal of tert.-Butyloxycarbonyl Group
Research on improving the selectivity of removing the tert.-butyloxycarbonyl group, a key component in compounds like 4-(2-tert-Butoxycarbonylaminoethyl)-phenoxy-acetic acid, has been conducted. This involves studying the effects of different acid mixtures, aiming to optimize deprotection processes in peptide synthesis (Bodanszky & Bodanszky, 2009).
Wirkmechanismus
Target of Action
Similar compounds with tert-butoxycarbonyl (boc) groups are often used in the synthesis of peptide-based drugs , suggesting that this compound may interact with protein targets.
Mode of Action
Compounds with boc groups are known to protect amine groups during chemical reactions . The Boc group can be removed later with acid , revealing the amine group for further reactions or interactions with biological targets.
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of inhibitors for enzymes like glucosamine-6-phosphate synthase , suggesting potential involvement in amino sugar metabolic pathways.
Eigenschaften
IUPAC Name |
2-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-9-8-11-4-6-12(7-5-11)20-10-13(17)18/h4-7H,8-10H2,1-3H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLCBWNCGZUFJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




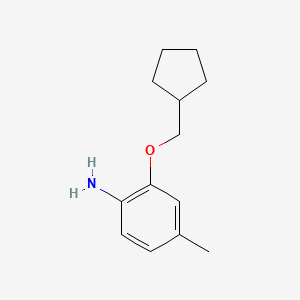
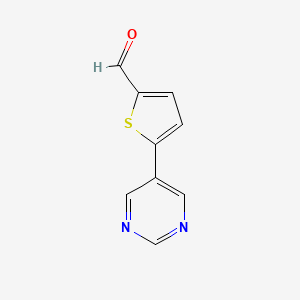
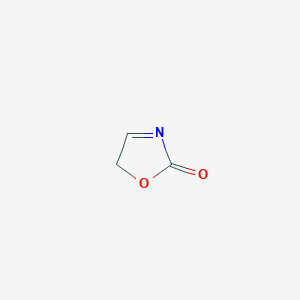
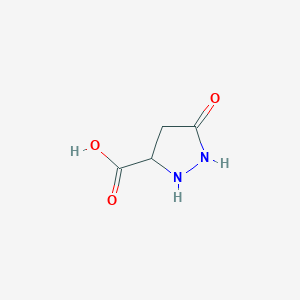
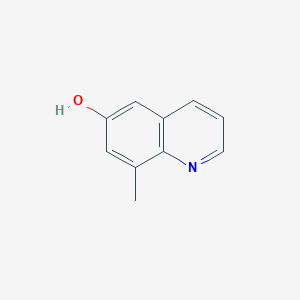

![N-[(4-chlorobenzoyl)oxy]-2,2-dimethylpropanamide](/img/structure/B3148317.png)
![6-Fluoro-2,3-dihydro-1h-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B3148332.png)
![3-[(1H-benzimidazol-2-ylmethyl)sulfonyl]propanenitrile](/img/structure/B3148341.png)
![4-[2-(4-Morpholinyl)ethoxy]aniline dihydrochloride](/img/structure/B3148351.png)
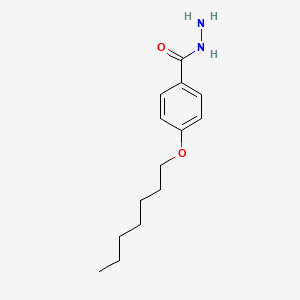

![2-{[2-(Cyclohexylcarbonyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3148374.png)